molecular formula C6H18As2Cl2O3Si2 B14283027 As,As'-Dichlorodiarsenous acid, bis(trimethylsilyl) ester CAS No. 137823-40-6

As,As'-Dichlorodiarsenous acid, bis(trimethylsilyl) ester

Cat. No.: B14283027
CAS No.: 137823-40-6
M. Wt: 415.12 g/mol
InChI Key: FEVVGLUQEIRBIJ-UHFFFAOYSA-N
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Description

As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester is a chemical compound that features arsenic and silicon atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester typically involves the reaction of dichlorodiarsenous acid with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base, such as pyridine, to facilitate the formation of the bis(trimethylsilyl) ester.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester can undergo oxidation reactions, leading to the formation of higher oxidation state arsenic compounds.

    Reduction: This compound can also be reduced to form lower oxidation state arsenic species.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products:

    Oxidation: Higher oxidation state arsenic compounds.

    Reduction: Lower oxidation state arsenic species.

    Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.

Scientific Research Applications

As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester has several applications in scientific research:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in developing arsenic-based therapeutics.

    Industry: Utilized in the production of advanced materials and as a precursor for other arsenic-containing compounds.

Mechanism of Action

The mechanism of action of As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester involves its interaction with molecular targets through its arsenic and trimethylsilyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species. The pathways involved may include the formation of reactive intermediates that facilitate further chemical transformations.

Comparison with Similar Compounds

  • As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester
  • Bis(trimethylsilyl) malonate
  • Trimethylsilyl derivatives of other acids

Comparison: As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester is unique due to the presence of arsenic atoms, which imparts distinct chemical properties compared to other trimethylsilyl derivatives. The arsenic atoms can participate in unique redox reactions and form specific interactions with biomolecules, making this compound valuable for specialized applications in research and industry.

Properties

CAS No.

137823-40-6

Molecular Formula

C6H18As2Cl2O3Si2

Molecular Weight

415.12 g/mol

IUPAC Name

chloro-[chloro(trimethylsilyloxy)arsanyl]oxy-trimethylsilyloxyarsane

InChI

InChI=1S/C6H18As2Cl2O3Si2/c1-14(2,3)12-7(9)11-8(10)13-15(4,5)6/h1-6H3

InChI Key

FEVVGLUQEIRBIJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[As](O[As](O[Si](C)(C)C)Cl)Cl

Origin of Product

United States

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